1H,1H,2H-ペルフルオロ-1-ドデセン

概要

説明

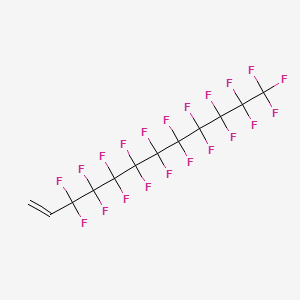

1H,1H,2H-Perfluoro-1-dodecene is a fluorinated organic compound with the molecular formula C12H3F21. It is characterized by a long carbon chain with multiple fluorine atoms, making it a perfluorinated alkene. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .

科学的研究の応用

Material Science

Coatings and Surface Treatments

1H,1H,2H-Perfluoro-1-dodecene is utilized in the development of advanced coatings that exhibit anti-fogging properties. Studies have shown that films created from this compound can maintain low water contact angles (<20°) while providing high hexadecane contact angles (~70°). These properties are essential for applications requiring optical clarity and moisture resistance, such as in eyewear and camera lenses .

Plasma Polymerization

In plasma polymerization processes, 1H,1H,2H-perfluoro-1-dodecene serves as a monomer to create thin films on substrates like polycarbonate. These films can be engineered to possess specific surface characteristics such as hydrophilicity or oleophobicity depending on the concentration of the compound used during deposition. This versatility allows for tailored surface properties suitable for various applications .

Environmental Analysis

Detection of Perfluoroalkyl Substances

The compound is also significant in environmental chemistry for the analysis and detection of perfluoroalkyl substances (PFAS). High-resolution mass spectrometry has been employed to identify 1H,1H,2H-perfluoro-1-dodecene among other PFAS in environmental samples. This capability is crucial for assessing contamination levels in water sources and understanding the environmental impact of these persistent chemicals .

Chemical Synthesis

Monomer and Intermediate

As a fluorinated monomer, 1H,1H,2H-perfluoro-1-dodecene is used in the synthesis of various fluorinated polymers and materials. Its structure allows it to participate in reactions that yield products with desirable properties such as chemical resistance and thermal stability. The compound's role as an intermediate in the synthesis of other fluorinated compounds enhances its utility in organic chemistry .

Case Study 1: Anti-Fogging Coatings

A study evaluated the performance of coatings made with 1H,1H,2H-perfluoro-1-dodecene applied to polycarbonate surfaces. The results demonstrated that these coatings maintained their anti-fogging properties even after exposure to high humidity conditions. The coatings exhibited a significant reduction in condensation compared to untreated surfaces, making them ideal for applications in automotive and optical industries.

Case Study 2: PFAS Detection

In a recent environmental study focusing on PFAS contamination in aquatic ecosystems, researchers utilized high-resolution mass spectrometry to detect a range of PFAS compounds including 1H,1H,2H-perfluoro-1-dodecene. The findings highlighted the compound's persistence in water bodies and underscored the need for regulatory measures to manage PFAS pollution effectively.

準備方法

The synthesis of 1H,1H,2H-Perfluoro-1-dodecene typically involves the telomerization of tetrafluoroethylene with a suitable telogen, such as 1-iodododecane. The reaction is carried out under controlled conditions, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The process yields a mixture of perfluorinated alkenes, which can be separated and purified through distillation .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness .

化学反応の分析

1H,1H,2H-Perfluoro-1-dodecene undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can take place, especially at the terminal carbon atoms, using reagents like sodium methoxide.

The major products formed from these reactions include perfluorinated alcohols, acids, and other derivatives, depending on the reaction conditions and reagents used .

作用機序

The mechanism by which 1H,1H,2H-Perfluoro-1-dodecene exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, allowing the compound to maintain its integrity under harsh conditions. The molecular targets and pathways involved are often related to its interaction with other fluorinated compounds and its incorporation into larger molecular structures .

類似化合物との比較

1H,1H,2H-Perfluoro-1-dodecene can be compared with other perfluorinated alkenes, such as:

1H,1H,2H-Perfluoro-1-decene: Similar in structure but with a shorter carbon chain, leading to slightly different physical and chemical properties.

1H,1H,2H-Perfluoro-1-hexene: Even shorter chain length, resulting in lower boiling points and different reactivity.

1H,1H,2H-Perfluoro-1-octanol: A related compound with an alcohol functional group, used in different applications due to its distinct chemical behavior.

The uniqueness of 1H,1H,2H-Perfluoro-1-dodecene lies in its longer carbon chain and the resulting properties, which make it suitable for specific high-performance applications .

生物活性

1H,1H,2H-Perfluoro-1-dodecene (CAS No. 30389-25-4) is a fluorinated compound characterized by a unique molecular structure that imparts distinct chemical and biological properties. Its applications span various fields, including materials science, biology, and environmental studies. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and implications for use in various applications.

1H,1H,2H-Perfluoro-1-dodecene has a molecular formula of C₁₂F₂₁H₃ and a molecular weight of 546.12 g/mol. The compound exhibits a boiling point of approximately 71-72 °C at 14 mmHg and a refractive index of 1.3050 . Its fluorinated structure contributes to its hydrophobic and oleophobic characteristics, making it suitable for various industrial applications.

The biological activity of 1H,1H,2H-perfluoro-1-dodecene is largely attributed to its ability to interact with proteins and other biomolecules through hydrophobic interactions and hydrogen bonding. This interaction can influence the conformational stability and activity of proteins and enzymes .

Toxicological Studies

Research on the toxicological profile of 1H,1H,2H-perfluoro-1-dodecene indicates potential irritative effects on skin and eyes. It is classified as a skin corrosion/irritation category 2 substance and serious eye damage/eye irritation category 2A substance according to OSHA standards . Acute exposure may lead to symptoms such as redness, tearing of the eyes, and gastrointestinal irritation if ingested .

Study on Fluorinated Coatings

A study investigated the use of 1H,1H,2H-perfluoro-1-dodecene in the deposition of super-hydrophobic and oleophobic fluorocarbon films using radio frequency glow discharge techniques. The results demonstrated that coatings produced with this compound exhibited enhanced resistance to oil uptake, highlighting its potential in protective surface applications .

Environmental Impact Assessment

Research involving per- and polyfluoroalkyl substances (PFAS), including 1H,1H,2H-perfluoro-1-dodecene, has raised concerns regarding their persistence in the environment and potential bioaccumulation. A workflow developed for suspect screening indicated that these compounds could pose risks to aquatic ecosystems due to their stability and resistance to degradation .

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | C₁₂F₂₁H₃ |

| Molecular Weight | 546.12 g/mol |

| Boiling Point | 71-72 °C at 14 mmHg |

| Skin Irritation Classification | Category 2 |

| Eye Irritation Classification | Category 2A |

| Mechanism of Action | Hydrophobic interactions |

| Environmental Concerns | Bioaccumulation potential |

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHSAVGOZUCXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH=CH2, C12H3F21 | |

| Record name | 1-Dodecene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184471 | |

| Record name | (Perfluorodecyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-25-4 | |

| Record name | 1H,1H,2H-Perfluoro-1-dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluorodecyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H,1H,2H-Perfluoro-1-dodecene contribute to the formation of oil-repellent surfaces?

A: 1H,1H,2H-Perfluoro-1-dodecene serves as a monomer in plasma polymerization processes. When subjected to a radio frequency glow discharge, this monomer undergoes fragmentation and reassembly, forming a thin film on the target substrate [, , ]. The resulting plasma polymerized fluorocarbon (PPFC) films are primarily composed of perfluoromethylene (CF2) units [, , ]. These CF2 units are responsible for the low surface energy and high contact angles with liquids, leading to the desired oil-repellent properties [, , ].

Q2: How does the power used in the plasma polymerization process affect the oil-repellency of the resulting films?

A: Research indicates that the power applied during plasma polymerization significantly influences the film's chemical structure and, consequently, its oil-repellency []. Lower power settings favor the formation of films with a higher concentration of CF2 units, contributing to enhanced oil-repellency []. Conversely, increasing the power leads to greater monomer fragmentation, resulting in films with a reduced CF2 content and diminished oil-repellent characteristics [].

Q3: Are there any challenges in directly applying these PPFC films to certain materials?

A: Yes, studies have shown that the adhesion of PPFC films directly to silicone rubber can be poor []. This challenge has been addressed by introducing a plasma polymerized hydrocarbon interlayer between the silicone rubber and the PPFC film, leading to significantly improved adhesion []. This highlights the importance of optimizing deposition techniques and considering substrate compatibility for achieving durable and effective oil-repellent coatings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。